molecular formula C14H16N2O2S B2533208 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 403845-20-5

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2533208
CAS No.: 403845-20-5
M. Wt: 276.35
InChI Key: AKESCKSRAKZEFD-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic thiazole derivative of significant interest in early-stage pharmacological research. Compounds within this structural class are frequently investigated for their potential to modulate key biological pathways involved in disease progression. Research on analogous molecules indicates potential applications in oncology, where similar thiazole-based compounds have been explored as inhibitors of cancer cell proliferation . The methoxyphenyl-thiazole scaffold is also prevalent in neuroscientific research, particularly in the development of receptor antagonists. For instance, structurally related compounds have demonstrated high-affinity binding to corticotropin-releasing factor (CRF1) receptors, suggesting a potential role for this chemical class in studying stress-related disorders and related neural pathways . Its mechanism of action is hypothesized to involve specific protein kinase inhibition or receptor antagonism, akin to other thiazole-containing molecules that target enzymes such as casein kinase I isoforms . This compound is provided to support these advanced investigative areas, offering researchers a tool for probing novel therapeutic targets and understanding complex disease mechanisms.

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKESCKSRAKZEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methylpropanamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-bromoacetophenone can yield the thiazole ring, which can then be further modified to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity Key Differences Reference
N-[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide (Thiamidol) 2,4-Dihydroxyphenyl (C6H3(OH)2) Tyrosinase inhibitor (skincare applications) Hydroxyl groups increase polarity and H-bond donor capacity, enhancing water solubility compared to methoxy analog.
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a) 4-Hydroxy-3-methoxyphenyl (C6H3(OH)(OCH3)) Non-selective COX-1/COX-2 inhibitor (IC50 ~9–11 mM) Acetamide group reduces steric hindrance, potentially improving target binding flexibility.
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide 4-Methoxyphenyl (C6H4(OCH3)), Chloro-propanamide Not reported (structural analog) Chlorine atom introduces electronegativity, possibly enhancing halogen bonding; para-methoxy alters spatial orientation vs. ortho-substitution.
N-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]benzamide Benzamide (C6H5CONH2) Not reported (structural analog) Aromatic benzamide increases rigidity, potentially affecting pharmacokinetics (e.g., absorption).

Pharmacological and Physicochemical Properties

Enzyme Inhibition Profiles
  • Thiamidol (CAS 1428450-95-6): Demonstrates potent tyrosinase inhibition via chelation of copper ions in the enzyme active site, attributed to its dihydroxyphenyl moiety .
  • Compound 6a: Exhibits dual COX-1/COX-2 inhibition, while its analog 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) shows COX-2 selectivity. This highlights the critical role of substituents in isoform specificity .
  • Target Compound : The 2-methoxyphenyl group may favor interactions with hydrophobic enzyme pockets, while the 2-methylpropanamide group could reduce metabolic degradation compared to smaller acyl groups (e.g., acetamide).
Solubility and Stability
  • Hydroxy vs. Methoxy Substitution : Thiamidol’s dihydroxyphenyl group improves aqueous solubility (logP ~1.2) but may reduce membrane permeability compared to the methoxy analog (logP ~2.5 estimated) .
  • Chloro Substituent : The chloro-propanamide analog () likely has higher crystallinity due to halogen-driven intermolecular interactions, as per Etter’s hydrogen-bonding rules .

Structural and Crystallographic Insights

  • In contrast, Thiamidol’s hydroxyl groups form stronger H-bond networks, as validated by graph-set analysis ().

Biological Activity

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C13H16N2OS
  • Molecular Weight : 252.35 g/mol

The presence of the thiazole ring and the methoxyphenyl group contributes to its unique chemical properties, which may influence its biological activity.

Research indicates that this compound exhibits various mechanisms of action, including:

  • Antimicrobial Activity : The compound has been shown to inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

A summary of significant findings from various studies is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in breast cancer cell lines (IC50 = 15 µM).
Anti-inflammatoryReduces TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Case Studies

  • Antimicrobial Activity : In a study published in 2023, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development .
  • Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited cell proliferation in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and found an increase in the sub-G1 phase, suggesting apoptosis induction .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines (IL-6 and TNF-alpha), highlighting its potential for treating inflammatory diseases .

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